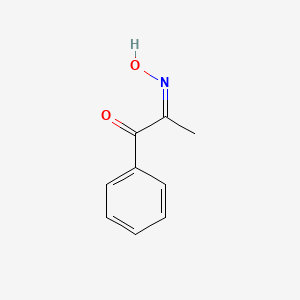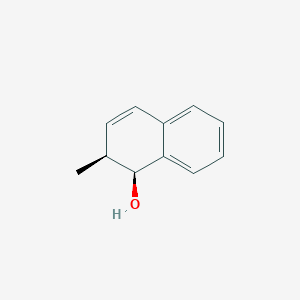
Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle est un composé organique caractérisé par sa structure unique, qui comprend un cycle aziridine. Les aziridines sont des cycles à trois chaînons contenant de l'azote, connus pour leur haute réactivité due à la tension du cycle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle implique généralement la réaction de la 2,2-diméthylaziridine avec l'acrylate de méthyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, comme l'hydrure de sodium, pour faciliter l'attaque nucléophile de l'aziridine sur l'acrylate. La réaction est conduite à température ambiante pour éviter la décomposition du cycle aziridine.
Méthodes de production industrielle
À l'échelle industrielle, la production de 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer l'efficacité du processus. Des étapes de purification, telles que la distillation ou la recristallisation, sont utilisées pour obtenir le produit final avec une haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le cycle aziridine peut être oxydé pour former des oxaziridines ou d'autres hétérocycles contenant de l'azote.
Réduction : La réduction du groupe ester peut donner l'alcool correspondant.
Substitution : Le cycle aziridine peut participer à des réactions de substitution nucléophile, conduisant à l'ouverture du cycle et à la formation de structures plus complexes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent l'acide m-chloroperbenzoïque (m-CPBA) et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces pour réaliser l'ouverture du cycle.
Principaux produits formés
Oxydation : Formation d'oxaziridines ou d'autres hétérocycles azotés.
Réduction : Formation de l'alcool correspondant.
Substitution : Formation de produits à cycle ouvert avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Investigé pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa réactivité et de sa capacité à former des conjugués stables avec d'autres molécules.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle implique sa haute réactivité due au cycle aziridine tendu. La tension du cycle rend l'aziridine sensible à l'attaque nucléophile, conduisant à l'ouverture du cycle et à la formation d'intermédiaires réactifs. Ces intermédiaires peuvent interagir avec diverses cibles moléculaires, y compris les enzymes et les récepteurs, conduisant potentiellement à une activité biologique.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,2-dimethylaziridin-1-yl)propanoate involves its high reactivity due to the strained aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2,2-diméthylaziridin-1-yl)propanoate d'éthyle : Structure similaire mais avec un groupe ester éthylique au lieu d'un groupe ester méthylique.
2-(2-méthylaziridin-1-yl)propanoate de méthyle : Structure similaire mais avec un seul groupe méthyle sur le cycle aziridine.
2-(aziridin-1-yl)propanoate de méthyle : N'a pas la substitution diméthyle sur le cycle aziridine.
Unicité
Le 2-(2,2-diméthylaziridin-1-yl)propanoate de méthyle est unique en raison de la présence de la substitution 2,2-diméthyle sur le cycle aziridine, qui peut influencer sa réactivité et sa stabilité. Cette caractéristique structurelle peut conférer des propriétés distinctes par rapport aux autres composés contenant de l'aziridine, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
500797-10-4 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl 2-(2,2-dimethylaziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(7(10)11-4)9-5-8(9,2)3/h6H,5H2,1-4H3 |
Clé InChI |
LTJUSNNEATUASF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)N1CC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)
